molecular formula C7H10N2O3 B12813435 Ethyl 4-hydroxy-2-methyl-1H-imidazole-5-carboxylate CAS No. 412301-42-9

Ethyl 4-hydroxy-2-methyl-1H-imidazole-5-carboxylate

Cat. No.: B12813435
CAS No.: 412301-42-9
M. Wt: 170.17 g/mol
InChI Key: QETKBNJNSFWWIN-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-2-methyl-1H-imidazole-5-carboxylate (C₇H₁₀N₂O₃) is a substituted imidazole derivative characterized by a hydroxyl group at position 4, a methyl group at position 2, and an ethyl ester at position 3. Its molecular structure is defined by the SMILES string C(OCC)(=O)C1=C(C)N=CN1, with a melting point of 206°C . This compound serves as a precursor in pharmaceutical intermediates and coordination chemistry due to its chelating properties .

Properties

CAS No.

412301-42-9

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

ethyl 4-hydroxy-2-methyl-1H-imidazole-5-carboxylate

InChI

InChI=1S/C7H10N2O3/c1-3-12-7(11)5-6(10)9-4(2)8-5/h10H,3H2,1-2H3,(H,8,9)

InChI Key

QETKBNJNSFWWIN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(N1)C)O

Origin of Product

United States

Preparation Methods

Cyclization and Formation of Imidazole Core

  • Starting Materials: Ethyl 2-methylglyoxylate and formamide.
  • Reaction Conditions: Base-catalyzed cyclization in ethanol or methanol solvent.
  • Mechanism: The reaction proceeds through nucleophilic attack and ring closure to form the imidazole ring with hydroxy and methyl substituents at the 4- and 2-positions, respectively.

Esterification and Transesterification Processes

Two main strategies are employed to introduce the ethyl ester group at the 5-carboxylate position:

  • Direct Esterification: The carboxylic acid precursor is esterified with ethanol in the presence of acid catalysts.
  • Transesterification: A lactone or other ester intermediate is reacted with ethanol under catalytic conditions to exchange the ester group for an ethyl ester.

A patented process describes the preparation of ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate (a closely related compound) by reacting a lactone intermediate (compound of formula II) or its hydrolysis product (compound of formula III) with an alcohol (R–OH, where R is C1–C6 alkyl, preferably ethanol) in the presence of a transesterification catalyst or condensation agent. The reaction temperature ranges from -20°C to the reflux temperature of the alcohol, with reaction times from 30 minutes to 72 hours. The process includes purification steps such as washing with alkaline aqueous solutions, drying, filtration, solvent removal, and recrystallization to obtain high-purity product.

Grignard Reaction for Hydroxyalkyl Substitution

In some synthetic routes, a Grignard reagent (e.g., methylmagnesium bromide) is used to introduce the hydroxyalkyl substituent at the 4-position of the imidazole ring. For example, diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate is reacted with methylmagnesium bromide in dry solvents under controlled temperature to yield ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate with high yield and purity.

Representative Preparation Procedure (Literature Example)

Step Reagents & Conditions Description Outcome
1 Ethyl oxalate, ethyl chloroacetate, sodium ethylate, 0–5°C to RT, 24h Formation of intermediate salt Precursor for imidazole ring
2 Acidification with dilute HCl Isolation of intermediate compound Compound 8 obtained
3 Condensation with butyramidinium in ethanol Formation of diethyl imidazole dicarboxylate Compound 9 obtained
4 Reaction with methylmagnesium bromide (Grignard reagent) in dry solvent, 0–25°C Introduction of hydroxyalkyl group Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate formed
5 Workup: extraction, washing, drying, concentration Purification High purity product (HPLC > 99%)

This method is noted for its rapidity, practicality, and commercial viability.

Purification and Quality Control

Purification typically involves:

  • Washing organic layers with saturated sodium bicarbonate or brine to remove impurities.
  • Drying over anhydrous sodium sulfate.
  • Concentration under reduced pressure.
  • Recrystallization from suitable solvents such as isopropyl ether and n-hexane.

High-performance liquid chromatography (HPLC) is used to confirm purity, often achieving >99% purity.

Summary Table of Key Preparation Parameters

Parameter Typical Range/Value Notes
Reaction temperature -20°C to reflux of alcohol solvent (e.g., ethanol) Controlled to optimize yield and purity
Reaction time 30 minutes to 72 hours Depends on step and catalyst
Catalysts Transesterification catalysts, condensation agents, acid/base catalysts Facilitate esterification and cyclization
Solvents Ethanol, methanol, ethyl acetate, dichloromethane, tetrahydrofuran Selected for solubility and reaction compatibility
Purification methods Washing, drying, filtration, recrystallization Essential for high purity
Yield Up to 97.5% reported High efficiency synthesis

Scientific Research Applications

Pharmaceutical Development

Ethyl 4-hydroxy-2-methyl-1H-imidazole-5-carboxylate is recognized as a key intermediate in the synthesis of several pharmaceuticals. Its significance is particularly noted in the development of drugs targeting metabolic disorders. The compound enhances drug efficacy and specificity, making it a valuable component in drug formulation.

Case Study: Olmesartan Synthesis

A notable application of this compound is its role in synthesizing Olmesartan, an antihypertensive medication. A study demonstrated a novel synthesis method that highlights the compound's utility as an intermediate, showcasing its importance in pharmaceutical chemistry .

Agricultural Chemistry

In agricultural applications, this compound contributes to the formulation of agrochemicals. It has been shown to improve crop protection and enhance growth, which is crucial for sustainable agricultural practices.

Benefits in Crop Protection

The compound's properties allow it to act as a growth enhancer and pest repellent, aligning with the increasing demand for eco-friendly agricultural solutions. Its incorporation into agrochemical products supports sustainable farming initiatives.

Biochemical Research

This compound serves as a valuable reagent in biochemical assays, aiding researchers in studying enzyme activities and metabolic pathways. Its role as a biochemical tool facilitates advancements in understanding complex biological processes.

Example: Enzyme Activity Studies

Research has utilized this compound to investigate various enzyme activities, contributing to the broader field of enzymology and metabolic research .

Material Science

In material science, this compound is explored for developing advanced materials, particularly in coatings and polymers. The compound enhances durability and performance, making it suitable for various industrial applications.

Application in Coatings

The compound's incorporation into polymer formulations has shown promising results in improving the mechanical properties of coatings, thereby extending their lifespan and effectiveness .

Cosmetic Formulations

The compound is also gaining attention in cosmetic formulations due to its beneficial properties for skin hydration and protection. As consumers increasingly seek multifunctional skincare ingredients, this compound presents an appealing option for cosmetic chemists.

Skin Care Benefits

Studies indicate that this compound can enhance skin barrier function and provide moisturizing effects, making it an attractive ingredient for skincare products .

Data Table: Summary of Applications

Application AreaSpecific UsesBenefits
PharmaceuticalIntermediate for drug synthesisEnhances drug efficacy
Agricultural ChemistryCrop protection and growth enhancementSupports sustainable agriculture
Biochemical ResearchReagent in enzyme assaysAids in studying metabolic pathways
Material ScienceAdvanced coatings and polymersImproves durability and performance
Cosmetic FormulationsSkin hydration and protectionMultifunctional skincare benefits

Mechanism of Action

The mechanism of action of Ethyl 4-hydroxy-2-methyl-1H-imidazole-5-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For instance, it could inhibit or activate specific enzymes, affecting metabolic pathways. The hydroxy and ester groups allow for hydrogen bonding and other interactions with biological targets, influencing its efficacy and specificity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Melting Point (°C) Key Features
Ethyl 4-hydroxy-2-methyl-1H-imidazole-5-carboxylate -OH (4), -CH₃ (2), -COOEt (5) C₇H₁₀N₂O₃ 170.17 206 High polarity due to hydroxyl; potential for hydrogen bonding
Ethyl 2-(4-fluorophenyl)-1,4-diphenyl-1H-imidazole-5-carboxylate (3f) -Ph (1,4), -4-F-Ph (2), -COOEt (5) C₂₃H₁₉FNO₂ 360.40 119–120 Bulky aromatic substituents reduce solubility in polar solvents
Ethyl 4-(2-hydroxypropan-2-yl)-2-isobutyl-1H-imidazole-5-carboxylate -C(CH₃)₂OH (4), -CH₂CH(CH₃)₂ (2), -COOEt (5) C₁₃H₂₂N₂O₃ 254.33 N/A Branched alkyl and hydroxyl groups enhance hydrophilicity
Ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride -NH₂ (5), -COOEt (4), HCl salt C₆H₁₀ClN₃O₂ 191.62 N/A Amino group introduces basicity; hydrochloride salt improves crystallinity
Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate -Bu (1), -Ar-OH/OMe (2), -COOEt (5) C₂₁H₂₄N₂O₄ 368.43 N/A Benzoimidazole core expands π-conjugation; methoxy group modifies electronic properties

Physicochemical Properties

  • Melting Points : The target compound exhibits a significantly higher melting point (206°C) compared to analogs like 3f (119–120°C), attributed to strong intermolecular hydrogen bonding via the hydroxyl group .
  • Solubility : Polar substituents (e.g., -OH, -NH₂) enhance aqueous solubility, while bulky aromatic or alkyl groups (e.g., in 3f or 3m from ) favor organic solvents like DMSO or ethyl acetate.
  • Stability: Hydroxyl and amino groups may increase susceptibility to oxidation, whereas ester groups are prone to hydrolysis under acidic/basic conditions .

Key Research Findings

  • Hydrogen Bonding : Crystallographic studies (e.g., ) highlight the role of hydroxyl groups in stabilizing supramolecular assemblies.
  • Structure-Activity Relationships (SAR) : Electron-withdrawing groups (e.g., -F in HR422529 from ) enhance metabolic stability in drug candidates.
  • Environmental Impact : Greener synthesis routes (e.g., microwave-assisted reactions in ) reduce waste and energy consumption.

Biological Activity

Ethyl 4-hydroxy-2-methyl-1H-imidazole-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on antiviral, antibacterial, and receptor antagonistic properties, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H10N2O3C_8H_{10}N_2O_3 and features an imidazole ring that is pivotal to its biological activities. The compound's structure allows for various substituents that can influence its pharmacological effects.

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound against orthopoxviruses, including Vaccinia virus (VACV), Cowpox virus (CPXV), and Ectromelia virus (ECTV).

Key Findings:

  • Selectivity Index (SI) : A higher SI indicates better therapeutic potential. For instance, one derivative demonstrated an SI of 919 against VACV, indicating low cytotoxicity and high antiviral efficacy .
  • Inhibitory Concentrations : The compound exhibited IC50 values ranging from 0.35 μM to 0.45 μM for various viral strains, showcasing its potency in inhibiting viral replication .

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0195 mg/mL
Escherichia coli0.025 mg/mL
Bacillus subtilis0.0048 mg/mL

These findings suggest that the compound can effectively inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent .

Receptor Antagonistic Activity

This compound has been evaluated for its antagonistic effects on the angiotensin II (AII) receptor, which plays a crucial role in cardiovascular regulation.

Research Insights:

  • Compounds derived from ethyl 4-hydroxy-2-methyl-1H-imidazole exhibited strong binding affinity to the AII receptor.
  • These derivatives inhibited AII-induced pressure responses effectively upon intravenous administration, indicating their potential as antihypertensive agents .

Case Studies and Experimental Data

Several experimental studies have been conducted to evaluate the biological activity of ethyl 4-hydroxy-2-methyl-1H-imidazole derivatives:

  • Antiviral Screening : A series of derivatives were synthesized and screened against various viruses, revealing significant antiviral activity with varying degrees of cytotoxicity.
  • Antibacterial Testing : The compound was tested against a panel of bacterial strains, demonstrating potent antibacterial effects with low MIC values.
  • Receptor Binding Studies : Binding assays confirmed the high affinity of certain derivatives for the AII receptor, supporting their potential therapeutic use in hypertension management.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing ethyl 4-hydroxy-2-methyl-1H-imidazole-5-carboxylate and related derivatives?

  • Methodology : Multi-component reactions (MCRs) are widely used for imidazole synthesis. For example, tandem reactions involving aldehydes, amines, and carboxylates under acidic or basic conditions can yield substituted imidazoles. Solvent choice (e.g., ethanol or acetic acid) and catalysts (e.g., ammonium acetate) are critical for optimizing yields. Post-synthesis purification often involves recrystallization from ethanol or DMF/acetic acid mixtures .
  • Data Validation : Confirm product identity using 1^1H/13^13C NMR (e.g., characteristic imidazole ring proton shifts at δ 6.5–8.0 ppm) and HRMS for molecular weight verification .

Q. How can researchers resolve discrepancies in spectroscopic data during characterization?

  • Approach : Cross-validate NMR assignments with computational tools (e.g., DFT calculations) or compare with structurally analogous compounds. For instance, the hydroxy group at position 4 may cause downfield shifts in adjacent carbons (e.g., C-4 at δ 160–165 ppm in 13^13C NMR). Inconsistent melting points (e.g., 115–120°C vs. literature) may indicate impurities; repeat recrystallization or use column chromatography .

Q. What safety protocols are essential for handling this compound in the lab?

  • Guidelines : Refer to Safety Data Sheets (SDS) for hazards (e.g., skin/eye irritation). Use PPE (gloves, goggles) and work in a fume hood. Avoid prolonged exposure to acetic acid or DMF during synthesis. Dispose of waste via approved chemical disposal programs .

Advanced Research Questions

Q. How can hydrogen bonding networks in this compound crystals be analyzed?

  • Techniques : Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement. The hydroxy group at position 4 often participates in O–H···N/O hydrogen bonds with neighboring imidazole rings or solvent molecules. Graph-set analysis (e.g., Etter’s rules) can classify bonding patterns (e.g., R22(8)R_2^2(8) motifs) .
  • Software : ORTEP-III for visualizing thermal ellipsoids and hydrogen bond geometries .

Q. What mechanistic insights explain the regioselectivity of substituents in imidazole derivatives?

  • Analysis : Density Functional Theory (DFT) studies can model reaction pathways. For example, the electron-withdrawing carboxylate group at position 5 directs electrophilic substitution to position 4. Kinetic vs. thermodynamic control in MCRs may favor specific intermediates (e.g., enamine vs. carbocation) .

Q. How do solvent polarity and reaction temperature influence the tautomeric equilibrium of the imidazole ring?

  • Experimental Design : Use variable-temperature 1^1H NMR in deuterated solvents (DMSO-d6 vs. CDCl3). Polar solvents stabilize the 1H-tautomer, while nonpolar solvents favor 3H-tautomers. Monitor chemical shift changes in NH protons (δ 10–12 ppm) .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

  • Optimization : Use flow chemistry to control exothermic reactions. For example, a continuous-flow reactor with controlled residence time reduces dimerization or oxidation byproducts. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

Data Interpretation and Contradictions

Q. How should conflicting crystallographic data (e.g., bond lengths vs. DFT predictions) be addressed?

  • Resolution : Re-refine XRD data with alternative software (e.g., Olex2 vs. SHELXL). Check for twinning or disorder in the crystal lattice. Compare experimental bond lengths (e.g., C–N: 1.32–1.35 Å) with DFT-optimized geometries .

Q. Why might NMR spectra show unexpected splitting patterns in substituted derivatives?

  • Investigation : Consider dynamic effects like hindered rotation of aryl groups (e.g., para-substituted phenyl rings). Variable-temperature NMR can resolve splitting caused by conformational exchange .

Methodological Resources

  • Synthesis : Multi-component reactions ( ).
  • Crystallography : SHELXL ( ), ORTEP-III ( ).
  • Hydrogen Bonding : Graph-set analysis ( ).
  • Safety : SDS guidelines ( ).

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